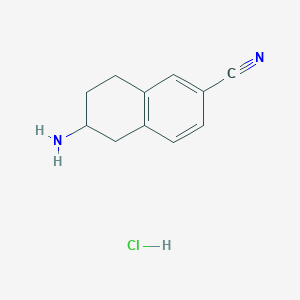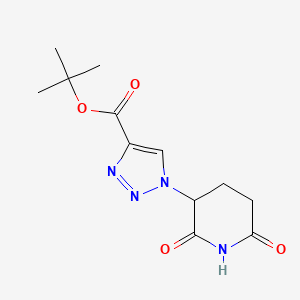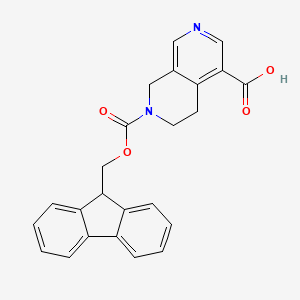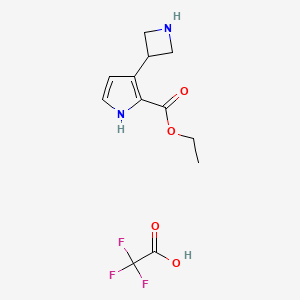
2-(Ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid is a compound that belongs to the class of heterocyclic building blocks, specifically pyrazoles It has a molecular formula of C10H16N2O2 and a molecular weight of 19625 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid typically involves the reaction of ethylamine with 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. Purification steps such as crystallization or chromatography may be employed to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
2-(Ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Methyl-1H-pyrazol-1-yl)propanoic acid
- 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid
- 2-(Ethylamino)-3-(1H-pyrazol-1-yl)propanoic acid
Uniqueness
2-(Ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid is unique due to the presence of both an ethylamino group and a 5-methyl-1H-pyrazol-1-yl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H15N3O2 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
2-(ethylamino)-3-(5-methylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-3-10-8(9(13)14)6-12-7(2)4-5-11-12/h4-5,8,10H,3,6H2,1-2H3,(H,13,14) |
Clé InChI |
CVJBIRVBONCBTK-UHFFFAOYSA-N |
SMILES canonique |
CCNC(CN1C(=CC=N1)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Aminospiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13548374.png)
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid](/img/structure/B13548379.png)




![2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetic Acid](/img/structure/B13548415.png)

methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13548428.png)
